2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1,3-BENZODIOXOL-5-YLOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a benzodioxole moiety, a nitro group, a triazole ring, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-BENZODIOXOL-5-YLOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This is followed by the introduction of the nitro group and the formation of the triazole ring. The final step involves the attachment of the morpholino group to the ethanone backbone. Common reagents used in these reactions include nitrating agents, triazole-forming reagents, and morpholine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-BENZODIOXOL-5-YLOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine, while oxidation could introduce additional oxygen-containing functional groups .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving the triazole ring and morpholino group
Mechanism of Action
The mechanism of action of 2-[5-(1,3-BENZODIOXOL-5-YLOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, while the morpholino group can enhance the compound’s solubility and bioavailability. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yloxy)nicotinic acid: This compound shares the benzodioxole moiety but lacks the triazole and morpholino groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
4-Benzo(1,3)dioxol-5-yl-butan-2-one: This compound also contains the benzodioxole moiety but differs in its overall structure.
Uniqueness
2-[5-(1,3-BENZODIOXOL-5-YLOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and morpholino group distinguishes it from other compounds with similar structures .
Properties
Molecular Formula |
C15H15N5O7 |
---|---|
Molecular Weight |
377.31 g/mol |
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H15N5O7/c21-13(18-3-5-24-6-4-18)8-19-15(16-14(17-19)20(22)23)27-10-1-2-11-12(7-10)26-9-25-11/h1-2,7H,3-6,8-9H2 |
InChI Key |
HRJUVMRDQVFKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=NC(=N2)[N+](=O)[O-])OC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.